Zinc BiCarbonate

概述

描述

Zinc bicarbonate, also known as zinc hydrogen carbonate, is a chemical compound with the formula Zn(HCO₃)₂. It is an inorganic compound, meaning it does not contain carbon-hydrogen bonds like organic compounds. This compound is relatively rare and not widely discussed in standard literature due to its unstable nature. It appears as a white crystalline solid and is insoluble in water. When heated, it decomposes into zinc carbonate (ZnCO₃) and carbon dioxide (CO₂) .

作用机制

Target of Action

Zinc carbonate basic, also known as Zinc BiCarbonate or zinc;hydrogen carbonate, is an inorganic compound with the formula ZnCO3 . It primarily targets zinc transporters in various organisms, playing a crucial role in maintaining cellular equilibrium . Zinc transporters are responsible for the mobilization of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .

Mode of Action

Zinc carbonate basic interacts with its targets by undergoing a series of reactions. When exposed to carbon dioxide and water vapor, zinc oxide forms basic zinc carbonate . This process involves the absorption of carbon dioxide and water vapor by zinc oxide . The initial stages of the reaction are influenced by the water pretreatment of the oxide .

Biochemical Pathways

Zinc carbonate basic affects various biochemical pathways. Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .

Pharmacokinetics

Studies on zinc gluconate, another zinc compound, suggest that zinc absorption in humans could be improved by zinc complexation with gluconate . This might hint at the possibility of similar absorption enhancement with zinc carbonate basic, but more research is needed to confirm this.

Result of Action

The result of the action of zinc carbonate basic is the formation of a highly-disordered basic zinc carbonate, which shows an increase in order on ageing . This compound is formed as a result of the absorption of carbon dioxide and water vapor by zinc oxide .

Action Environment

The action of zinc carbonate basic is influenced by environmental factors such as gas pressures and reaction temperatures . For instance, the absorption of carbon dioxide and water vapor by zinc oxide to form basic zinc carbonate was studied for a range of gas pressures and reaction temperatures . Water pretreatment of the oxide was found to influence the initial stages of the reaction .

生化分析

Biochemical Properties

Zinc, the primary component of Zinc Carbonate Basic, is known to interact with a wide range of enzymes, proteins, and other biomolecules. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc is essential for the catalytic activity of hundreds of enzymes and plays a role in protein and DNA synthesis . It is also involved in the modulation of several Zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Cellular Effects

Zinc Carbonate Basic, through its zinc component, has significant effects on various types of cells and cellular processes. Zinc is involved in many aspects of cellular metabolism. It enhances immune function, influences cell signaling pathways, gene expression, and cellular metabolism . It is also known to play a central role in the immune system, and zinc-deficient persons experience increased susceptibility to a variety of pathogens .

Molecular Mechanism

Zinc Carbonate Basic exerts its effects at the molecular level primarily through the action of zinc. Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several Zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Temporal Effects in Laboratory Settings

The effects of Zinc Carbonate Basic over time in laboratory settings have been studied. For instance, the synthesis of Zinc Carbonate Basic from zinc oxide and ammonium hydrogencarbonate in aqueous medium was shown to result in the formation of Pentazinc hexahydroxydicarbonate (Zn5(CO3)2(OH)6) at experimental times longer than 60 minutes .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Zinc Carbonate Basic in animal models are limited, research on zinc supplementation provides some insights. For instance, zinc supplementation can relieve the severity of Inflammatory Bowel Disease (IBD) especially in patients with zinc deficiency .

Metabolic Pathways

Zinc, the key component of Zinc Carbonate Basic, is involved in numerous metabolic pathways. It is required for the catalytic activity of hundreds of enzymes and plays a role in protein and DNA synthesis . Zinc is also crucial for normal development and function of cells mediating non-specific immunity such as neutrophils and natural killer cells .

Transport and Distribution

Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake . Additionally, the storage of this essential element is predominantly mediated by metallothioneins (MTs) .

Subcellular Localization

Around 85% of zinc is tightly linked to proteins that perform both functional and structural purposes .

准备方法

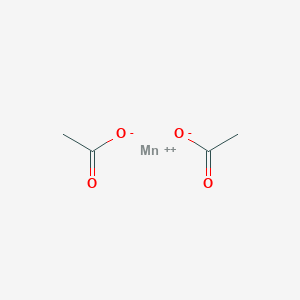

Due to its instability, zinc bicarbonate is not commonly prepared for commercial use. It is typically formed in situ for research purposes. The most common method of preparation involves the reaction of zinc sulfate (ZnSO₄) and sodium bicarbonate (NaHCO₃) in an aqueous solution. The steps are as follows:

- Dissolve zinc sulfate in water.

- Add sodium bicarbonate to the solution.

- The reaction proceeds, and this compound precipitates out of the solution due to its insolubility in water.

- The precipitate is then filtered out and dried .

化学反应分析

Zinc bicarbonate undergoes several types of chemical reactions, including decomposition and reactions with acids:

- When heated, this compound decomposes into zinc carbonate and carbon dioxide:

Decomposition: Zn(HCO₃)₂→ZnCO₃+CO₂+H₂O

this compound reacts with acids like hydrochloric acid to form zinc chloride, water, and carbon dioxide:Reaction with Acids: Zn(HCO₃)₂+2HCl→ZnCl₂+2H₂O+2CO₂

These reactions are typically carried out under standard laboratory conditions .

科学研究应用

Despite its limited stability and commercial usage, zinc bicarbonate plays a pivotal role in various scientific research applications:

相似化合物的比较

Zinc bicarbonate can be compared with other zinc compounds such as zinc carbonate and zinc oxide:

Zinc Carbonate (ZnCO₃): Like this compound, zinc carbonate is a white crystalline solid. It is more stable and widely used in various applications, including as a precursor to other zinc compounds and in pharmaceuticals.

Zinc Oxide (ZnO): Zinc oxide is another important zinc compound with extensive applications in materials science, medicine, and industry. It is used in sunscreens, rubber manufacturing, and as a catalyst in various chemical reactions.

This compound is unique due to its instability and specific role in facilitating zinc availability in biological systems, which is not as prominent in other zinc compounds .

属性

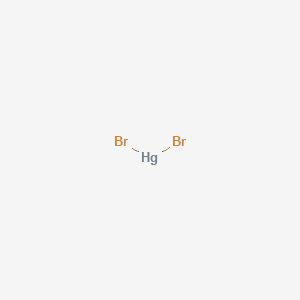

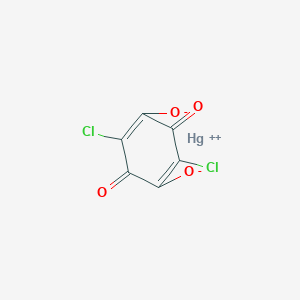

IUPAC Name |

zinc;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Zn/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHQDTOLHOFHHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

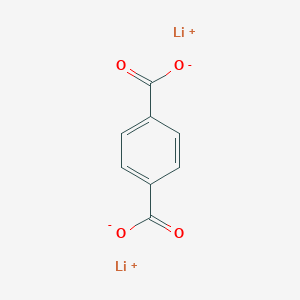

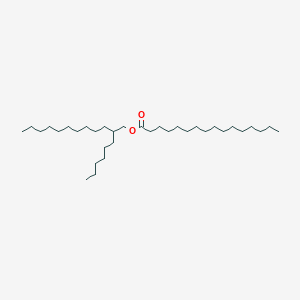

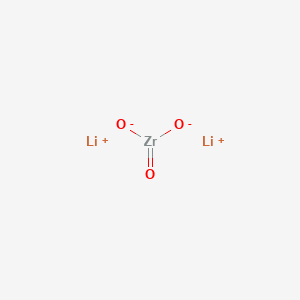

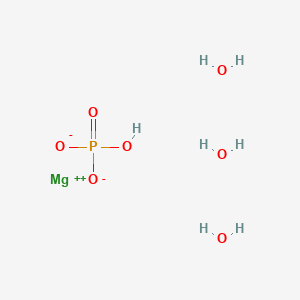

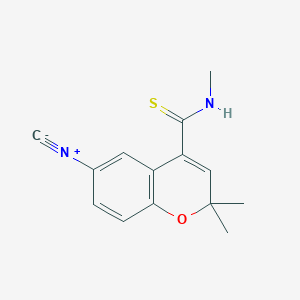

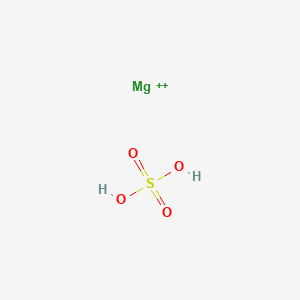

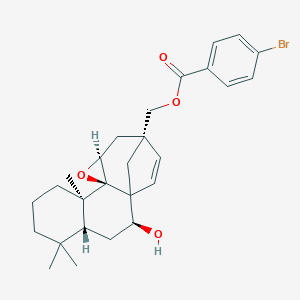

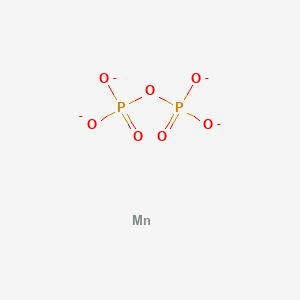

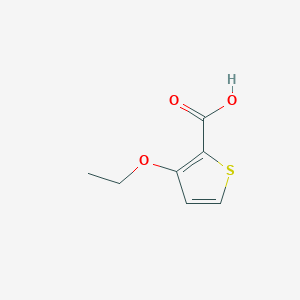

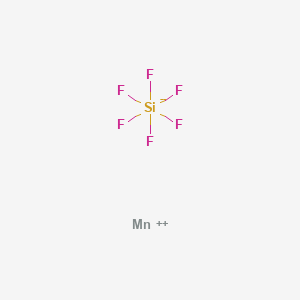

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。